molecular formula C6H6N2O3 B12360645 5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid

5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid

Cat. No.: B12360645
M. Wt: 158.10 g/mol
InChI Key: DJQOOSBJCLSSEY-WKHKRNGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid is a pyrazinecarboxylic acid derivativeIt is characterized by its molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid typically involves the oxidation of 2,5-dimethylpyrazine. The process begins with the oxidation of the methyl groups at the 2 and 5 positions to carboxylic acids using potassium permanganate (KMnO4). This results in the formation of pyrazine-2,5-dicarboxylic acid. Subsequently, selective reduction of the carboxyl group at the 5 position is achieved using silver nitrate (AgNO3) in the presence of hydrogen sulfide (H2S), leading to the formation of 5-methylpyrazine-2-carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Selective reduction of specific functional groups can be achieved using appropriate reagents.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.

    Reduction: Silver nitrate (AgNO3) and hydrogen sulfide (H2S) are used for selective reduction.

    Substitution: Various nucleophiles can be used for substitution reactions under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of pyrazine-2,5-dicarboxylic acid, while reduction can yield 5-methylpyrazine-2-carboxylic acid .

Scientific Research Applications

5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it is known to inhibit hormone-sensitive lipase, leading to a reduction in the release of free fatty acids from adipose tissue. This mechanism is particularly relevant in the context of its lipid-lowering effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid is unique due to its specific structure and the presence of isotopic labels (213C, 1,4-15N2), which make it valuable for research applications involving isotopic tracing and metabolic studies.

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

158.10 g/mol

IUPAC Name

5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid

InChI

InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10)/i5+1,6+1,7+1,8+1

InChI Key

DJQOOSBJCLSSEY-WKHKRNGSSA-N

Isomeric SMILES

CC1=C[15N]=[13C](C=[15N+]1[O-])[13C](=O)O

Canonical SMILES

CC1=CN=C(C=[N+]1[O-])C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.